molecular formula C13H13NO3S2 B7780113 (E)-[1-(thiophen-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate

(E)-[1-(thiophen-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate

Cat. No.: B7780113
M. Wt: 295.4 g/mol
InChI Key: JSPDLCAEPQWMGK-SDNWHVSQSA-N
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Description

(E)-[1-(thiophen-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate is an organic compound that features a thiophene ring and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[1-(thiophen-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate typically involves the condensation of thiophene derivatives with sulfonate esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-[1-(thiophen-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.

Scientific Research Applications

(E)-[1-(thiophen-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-[1-(thiophen-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[1-(thiophen-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate is unique due to its specific combination of a thiophene ring and a sulfonate group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[(E)-1-thiophen-2-ylethylideneamino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-10-5-7-12(8-6-10)19(15,16)17-14-11(2)13-4-3-9-18-13/h3-9H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPDLCAEPQWMGK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\C)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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